N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a pyrrolidinone moiety, and a methoxyphenyl group.
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-6-4-16(5-7-17)24-13-15(11-18(24)25)20(27)23-10-9-22-19(26)14-3-2-8-21-12-14/h2-8,12,15H,9-11,13H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
UDUVFKIPANWOPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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